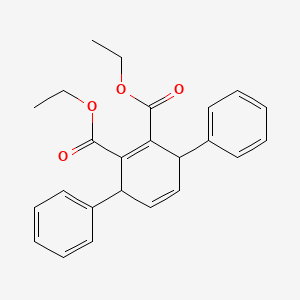
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate is an organic compound with the molecular formula C24H24O4 It is known for its unique structure, which includes a cyclohexa-1,4-diene ring substituted with phenyl groups and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile. In this case, the diene is 1,3-butadiene, and the dienophile is maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene, at elevated temperatures to facilitate the formation of the cyclohexadiene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted esters.
Applications De Recherche Scientifique
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester functionalities can undergo hydrolysis or other reactions, leading to the formation of active intermediates. The phenyl rings can participate in π-π interactions or other non-covalent interactions with biological targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diphenylcyclohexa-1,4-diene: Similar structure but lacks the ester functionalities.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Contains ester groups but has a different core structure.
(±)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate: Similar ester functionalities but different ring structure.
Uniqueness
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate is unique due to its combination of a cyclohexa-1,4-diene ring with phenyl and ester groups, providing a versatile platform for various chemical reactions and applications.
Propriétés
Numéro CAS |
63166-44-9 |
|---|---|
Formule moléculaire |
C24H24O4 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H24O4/c1-3-27-23(25)21-19(17-11-7-5-8-12-17)15-16-20(18-13-9-6-10-14-18)22(21)24(26)28-4-2/h5-16,19-20H,3-4H2,1-2H3 |
Clé InChI |
OVMRNCLQWIDBGX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(C=CC1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


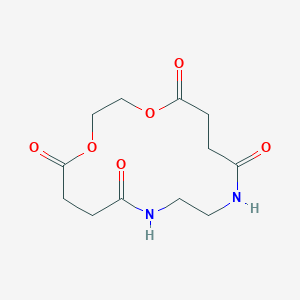

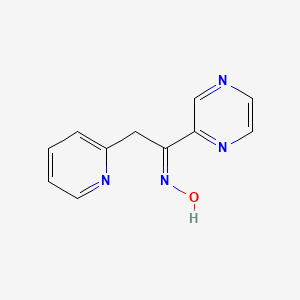
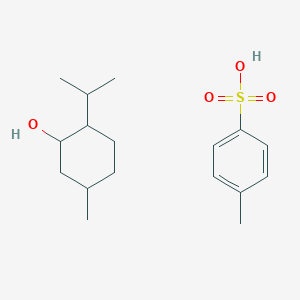
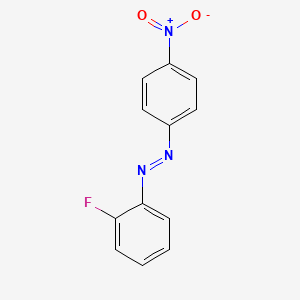

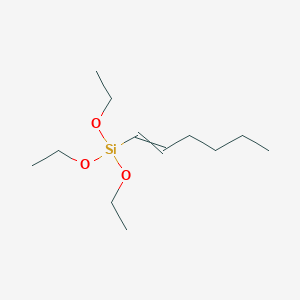


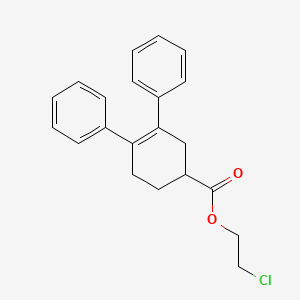

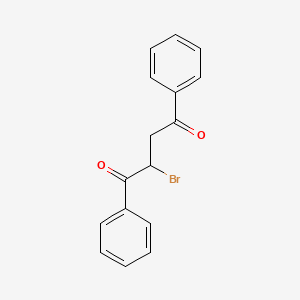
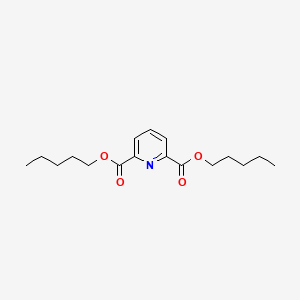
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
